3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with a nitrogen atom embedded within the ring system. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the intramolecular cycloacetalization/ketalization of o-carbonyl allylbenzenes mediated by CuI/DMSO, which constructs the bicyclic core with high yields . Another method involves the regio- and diastereoselective intramolecular [3 + 2] nitrone cycloaddition reaction, which efficiently forms the bicyclo[3.2.1]octane scaffold .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The bicyclic structure allows for specific interactions with biological macromolecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane: Another bicyclic compound with a different ring fusion pattern.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with similar structural features.
Uniqueness
3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of both benzenesulfonyl and pyridine-3-carbonyl groups, which impart distinct chemical and biological properties. Its specific bicyclic structure also contributes to its uniqueness, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(14-5-4-10-20-13-14)21-15-8-9-16(21)12-18(11-15)25(23,24)17-6-2-1-3-7-17/h1-7,10,13,15-16,18H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQUOYJACZLPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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